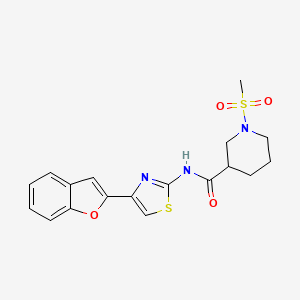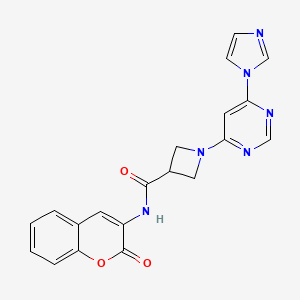![molecular formula C23H16Cl2N2O4S B2516784 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate CAS No. 956729-66-1](/img/structure/B2516784.png)
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound combines the properties of a pyrazole derivative and a sulfonate ester, making it significant in medicinal and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate typically involves the following steps:
Formation of Pyrazole Core: : The initial step involves the reaction of hydrazine hydrate with 2,5-dichlorobenzaldehyde under acidic conditions to yield 1-(2,5-dichlorophenyl)-1H-pyrazole.
Acylation: : The pyrazole core is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine, forming 1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl.
Sulfonation: : The final step involves reacting this intermediate with phenylmethanesulfonyl chloride under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production typically follows the same synthetic route but is optimized for larger scales. Parameters like temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the sulfonate ester group.
Reduction: : Reduction can lead to the cleavage of the carbonyl or sulfonate ester bonds.
Substitution: : Nucleophilic substitution can occur at the dichlorophenyl ring, replacing the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Often carried out with strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can use nucleophiles such as sodium methoxide or sodium ethoxide under anhydrous conditions.
Major Products Formed
Oxidation: : Possible formation of sulfone derivatives.
Reduction: : Can yield alcohols or amines depending on the reducing agent used.
Substitution: : Leads to various substituted pyrazole derivatives.
科学的研究の応用
This compound finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Used in studies related to enzyme inhibition and protein interaction.
Medicine: : Potential use in developing pharmaceuticals, especially as anti-inflammatory or anticancer agents.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
作用機序
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate exerts its effects primarily through interaction with biological macromolecules. Its mechanism of action involves:
Enzyme Inhibition: : Inhibits certain enzymes by binding to their active sites.
Molecular Targets: : Interacts with proteins involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: : Affects signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Compared to other compounds with similar structures:
2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate: : Slight variation in chlorine position affects its chemical properties and biological activity.
2-{[1-(2,5-difluorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate: : Fluorine substitution changes its reactivity and potency in biological applications.
Similar compounds include pyrazole derivatives like:
1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonyl chloride
2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
This compound’s unique combination of a pyrazole core and sulfonate ester makes it versatile and valuable in various scientific fields. Is there anything specific you’d like to dive deeper into?
特性
IUPAC Name |
[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] phenylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4S/c24-18-10-11-20(25)21(12-18)27-14-17(13-26-27)23(28)19-8-4-5-9-22(19)31-32(29,30)15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMRGBYZCYRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2516702.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)

![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)


![N-cyclopentyl-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2516718.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

![2-{[4-(2,6-dimethoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2516722.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)
